

mass spectrometry of Cbz-NH-PEG1-CH2CH2COOH

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Cbz-NH-PEG1-CH2CH2COOH**

Cat. No.: **B15542719**

[Get Quote](#)

An Objective Comparison of PROTAC Linker Mass Spectrometry: **Cbz-NH-PEG1-CH2CH2COOH** and Alternatives

In the rapidly evolving field of targeted protein degradation, the precise characterization of PROTACs (Proteolysis Targeting Chimeras) and their constituent linkers is paramount. Mass spectrometry stands as a cornerstone analytical technique for verifying the structural integrity of these molecules. This guide provides a comparative analysis of the mass spectrometric behavior of **Cbz-NH-PEG1-CH2CH2COOH**, a common PEG-based PROTAC linker, and its alternatives. The data presented herein is intended to assist researchers, scientists, and drug development professionals in interpreting mass spectra and selecting appropriate linkers for their applications.

Chemical Properties and Structure

Cbz-NH-PEG1-CH2CH2COOH is a bifunctional linker featuring a carboxybenzyl (Cbz) protected amine, a single polyethylene glycol (PEG) unit, and a terminal propanoic acid.^[1] This structure offers a versatile platform for conjugation in PROTAC synthesis.^{[2][3]} The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed during synthetic procedures.^[4] The PEG spacer enhances solubility and provides spatial separation between the two ligands of a PROTAC.^[4] The terminal carboxylic acid allows for coupling to an amine-containing moiety.

Mass Spectrometry Analysis: A Comparative Overview

The mass spectrometric analysis of **Cbz-NH-PEG1-CH₂CH₂COOH** and its analogs typically involves electrospray ionization (ESI) coupled with a high-resolution mass analyzer. The fragmentation patterns observed are characteristic of the functional groups present in the molecule.

Key Fragmentation Pathways

The primary fragmentation pathways for **Cbz-NH-PEG1-CH₂CH₂COOH** under tandem mass spectrometry (MS/MS) conditions include:

- Loss of the benzyloxy group: Cleavage of the benzyl-oxygen bond results in a characteristic neutral loss of 107 Da.
- Loss of the Cbz group: Decarboxylation of the carbamate followed by cleavage can lead to the loss of the entire Cbz protecting group.
- Cleavage of the ether linkage: Fragmentation at the C-O bond of the PEG linker is a common pathway.
- Decarboxylation: The terminal carboxylic acid can readily lose CO₂ (44 Da).
- Loss of the carboxylic acid group: Cleavage of the bond adjacent to the carbonyl group can result in the loss of the entire COOH moiety (45 Da).^[5]

Comparison with Alternative Linkers

To provide a comprehensive understanding, we compare the mass spectrometric properties of **Cbz-NH-PEG1-CH₂CH₂COOH** with two common alternatives: one with a different protecting group (Boc-NH-PEG1-CH₂CH₂COOH) and one with a different linker length (Cbz-NH-PEG2-CH₂CH₂COOH).

Compound	Molecular Formula	Molecular Weight (Da)	Expected [M+H] ⁺ (m/z)	Key Fragment Ions (m/z) and Neutral Losses
Cbz-NH-PEG1-CH ₂ CH ₂ COOH	C ₁₃ H ₁₇ NO ₅	267.28	268.29	160.09 ([M+H - C ₇ H ₇ O] ⁺), 132.08 ([M+H - C ₈ H ₇ O ₂] ⁺), 222.28 ([M+H - COOH] ⁺)
Boc-NH-PEG1-CH ₂ CH ₂ COOH	C ₁₀ H ₁₉ NO ₅	233.26	234.27	178.25 ([M+H - C ₄ H ₈] ⁺), 134.26 ([M+H - C ₅ H ₈ O ₂] ⁺), 188.26 ([M+H - COOH] ⁺)
Cbz-NH-PEG2-CH ₂ CH ₂ COOH	C ₁₅ H ₂₁ NO ₆	311.33	312.34	204.13 ([M+H - C ₇ H ₇ O] ⁺), 176.12 ([M+H - C ₈ H ₇ O ₂] ⁺), 266.33 ([M+H - COOH] ⁺), Loss of 44.03 (C ₂ H ₄ O)

Experimental Protocols

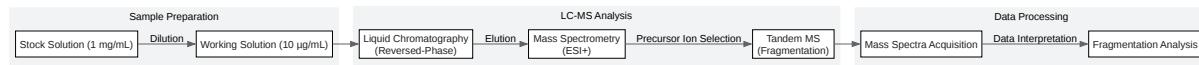
A detailed methodology for the liquid chromatography-mass spectrometry (LC-MS) analysis of these linkers is provided below.

Sample Preparation

- Prepare a 1 mg/mL stock solution of the linker in a suitable solvent such as dimethyl sulfoxide (DMSO).

- Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid.

Liquid Chromatography


- Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 µL.

Mass Spectrometry

- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Gas Flow: Nitrogen at a flow rate of 10 L/min.
- MS Scan Range: m/z 50 - 500.
- MS/MS: For fragmentation analysis, select the [M+H]⁺ ion as the precursor and apply a collision energy of 10-30 eV.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the mass spectrometry analysis of PROTAC linkers.

[Click to download full resolution via product page](#)

LC-MS/MS workflow for PROTAC linker analysis.

Conclusion

The mass spectrometric analysis of **Cbz-NH-PEG1-CH₂CH₂COOH** and its alternatives provides valuable structural information based on predictable fragmentation patterns. Understanding these patterns is crucial for the quality control of synthetic intermediates and the final PROTAC molecules. The choice of protecting group and linker length significantly influences the observed mass spectrum, and the methodologies presented here offer a robust framework for the characterization of these important chemical entities in the field of targeted protein degradation. The use of high-resolution mass spectrometry is essential for unambiguous identification and characterization of these compounds.[6][7]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cbz-NH-PEG1-CH₂CH₂COOH | 1205751-19-4 [sigmaaldrich.com]
- 2. Cbz-NH-PEG1-CH₂COOH | PROTAC Linker | TargetMol [targetmol.com]
- 3. medkoo.com [medkoo.com]
- 4. Cbz-NH-PEG1-CH₂CH₂COOH [myskinrecipes.com]
- 5. chem.libretexts.org [chem.libretexts.org]

- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- To cite this document: BenchChem. [mass spectrometry of Cbz-NH-PEG1-CH2CH2COOH]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542719#mass-spectrometry-of-cbz-nh-peg1-ch2ch2cooh]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com